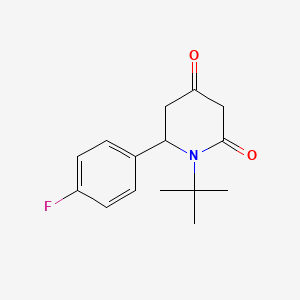
1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione
Overview
Description
1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione is a compound with the molecular formula C15H18FNO2 and a molecular weight of 263.31 g/mol. This compound is known for its psychoactive properties and has been used for recreational purposes since the 1960s.
Preparation Methods
The synthesis of 1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized to produce the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, although its psychoactive nature limits its medical applications.
Industry: The compound is used in the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione involves its interaction with the central nervous system. It acts as an NMDA receptor antagonist, which inhibits the action of the neurotransmitter glutamate. This inhibition leads to altered sensory perception and dissociative effects.
Comparison with Similar Compounds
1-Tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione can be compared with other similar compounds such as:
Phencyclidine (PCP): Both compounds have similar psychoactive properties and mechanisms of action.
Ketamine: Another NMDA receptor antagonist with similar dissociative effects.
Dextromethorphan: A cough suppressant that also acts as an NMDA receptor antagonist. The uniqueness of this compound lies in its specific chemical structure, which influences its potency and effects.
Properties
IUPAC Name |
1-tert-butyl-6-(4-fluorophenyl)piperidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-15(2,3)17-13(8-12(18)9-14(17)19)10-4-6-11(16)7-5-10/h4-7,13H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMLKGULDPURPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(CC(=O)CC1=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















